molecular formula C13H11NO3S2 B2915252 (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 1266675-59-5

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B2915252
CAS No.: 1266675-59-5
M. Wt: 293.36
InChI Key: MGSYHFSSOOVWOY-NTMALXAHSA-N
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Description

(Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a chemical compound based on the 4-thiazolidinone (rhodanine) core structure, a privileged scaffold in medicinal chemistry known for yielding diverse biological activities. Compounds within this family are extensively investigated as polypharmacological agents, meaning a single molecule can interact with multiple biological targets . Research on highly similar analogs has demonstrated potential for various activities, including anti-allergic and anti-inflammatory effects, as one study showed a close analog significantly reduced IgE, IgA, IgM, and pro-inflammatory cytokines like IL-2 and TNF-α in sensitized animal models . Other research into this chemical series has identified them as novel dual-targeted inhibitors for enzymes like Protein Tyrosine Phosphatase 1B (PTP1B) and Aldose Reductase (AKR1B1), making them candidates for the treatment of type 2 diabetes and its complications . Molecular docking studies suggest that analogs of this compound can form stable complexes with targets such as lysosomal protective protein (LLP) and Thromboxane-A synthase (TXAS), and may also act as potential PPARγ modulators, a target relevant in metabolic, allergic, and cancerous diseases . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and further pharmacological profiling. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S2/c15-11(16)6-7-14-12(17)10(19-13(14)18)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSYHFSSOOVWOY-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the condensation of thiazolidine derivatives with benzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been studied for potential therapeutic uses.

  • Medicine: Research is ongoing to explore its use in treating diseases such as diabetes and inflammation.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone Derivatives

Les-3331: 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid
  • Structural Features : Incorporates a nitro group and chloro substituent on the propenylidene chain, enhancing electron-withdrawing properties.
  • Synthesis : Refluxed in acetic acid with sodium acetate, yielding a crystalline product with confirmed anticancer activity against breast cancer cells (MCF-7, MDA-MB-231) .
  • Physical Properties : Molecular weight 426.9 g/mol, melting point 240–242°C.
  • Bioactivity : Demonstrates selective cytotoxicity, attributed to the nitro group’s interaction with cellular targets .
(Z)-3-(5-((2-Methyl-2H-chromen-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic Acid
  • Physical Properties : Molecular weight 361.44 g/mol, density 1.49 g/cm³, predicted pKa 4.12 .
  • Comparison : Lower molecular weight and higher acidity (pKa 4.12 vs. Les-3331’s unmeasured pKa) suggest differences in solubility and membrane permeability .
(Z)-N-(3-Hydroxyphenyl)-3-(5-(4-Methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
  • Structural Features: Replaces propanoic acid with a propanamide group and adds a 4-methylbenzylidene moiety.
  • Physical Properties : Higher pKa (9.53) due to the amide group, reducing solubility in acidic environments .

Propanoic Acid Derivatives

Chlorinated 3-Phenylpropanoic Acids (Compounds 1–3 from Streptomyces coelicolor)
  • Structural Features : Chlorine substituents on the phenyl ring (e.g., 3,5-dichloro-4-hydroxyphenyl).
  • Bioactivity: Exhibits selective antimicrobial activity against E. coli and S.
  • Comparison: Unlike the thiazolidinone core in the target compound, these lack heterocyclic rings, resulting in different mechanism(s) of action .
3-(Methylthio)propanoic Acid Esters
  • Structural Features : Simple esters (methyl/ethyl) with a methylthio group, found in pineapple volatiles.
  • Physical Properties: High volatility (e.g., 3-(methylthio)propanoic acid methyl ester at 622.49 µg/kg in Tainong No. 4 pineapple) .
  • Comparison: The target compound’s non-volatile nature and larger structure suggest divergent applications (e.g., pharmaceuticals vs. flavorants) .

Data Tables

Table 1. Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) pKa Key Bioactivity Source
(Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid C17H13NO3S2 343.42 ~4.12* Not explicitly reported
Les-3331 C17H15ClN2O5S2 426.9 N/A Anticancer
(Z)-3-(5-((2-Methyl-2H-chromen-3-yl)methylene)...propanoic acid C17H15NO4S2 361.44 4.12 Not reported
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (Compound 1) C9H8Cl2O3 247.07 N/A Antimicrobial
3-(Methylthio)propanoic acid methyl ester C5H10O2S 134.19 N/A Flavorant

*Predicted based on chromenyl analogue .

Table 2. Bioactivity Comparison

Compound Target Organisms/Cells Activity Level Mechanism Insights
(Z)-3-(5-Benzylidene-...)propanoic acid N/A Inferred from analogues Thiazolidinone core may inhibit enzymes like tyrosine kinases
Les-3331 MCF-7, MDA-MB-231 cancer cells IC50 <50 µM Nitro group enhances DNA damage
Chlorinated phenylpropanoic acids E. coli, S. aureus MIC <10 µg/mL Membrane disruption via Cl substituents

Key Findings and Insights

  • Structural-Activity Relationships: The thiazolidinone ring and Z-configuration are critical for bioactivity. Substituents like nitro (Les-3331) or chromenyl groups modulate target specificity .
  • Synthetic vs. Natural Origins: Marine-derived chlorinated phenylpropanoic acids (natural) show antimicrobial activity, while synthetic thiazolidinones target cancer cells .
  • Physical Properties: Acidic pKa values (~4.12) in thiazolidinones suggest ionization at physiological pH, affecting bioavailability compared to neutral esters (e.g., pineapple volatiles) .

Biological Activity

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a thiazolidinone derivative with notable biological activities, particularly in the context of anticancer and antimicrobial properties. This compound has garnered attention due to its potential therapeutic applications, which are supported by various studies highlighting its efficacy against multiple cancer cell lines and its mechanism of action.

  • Molecular Formula : C13H11NO3S2
  • Molecular Weight : 293.4 g/mol
  • CAS Number : 1266675-59-5

Anticancer Properties

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibits significant growth inhibition, with reported IC50 values indicating potent activity:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)1.63Induction of apoptosis via caspase activation
A549 (Lung Cancer)2.69Cell cycle arrest in G2/M phase
HCT116 (Colorectal)1.76Apoptosis-dependent death
DLD-1 (Colon Cancer)3.67Inhibition of PIM kinases

The compound's mechanism primarily involves the induction of apoptosis, as evidenced by increased caspase activity and cell cycle arrest in specific phases, which are critical for halting cancer progression .

Antimicrobial Activity

In addition to its anticancer effects, this thiazolidinone derivative has shown promising antibacterial properties. It is particularly effective against Gram-positive bacteria, making it a candidate for further development as an antibacterial agent .

Study on Anticancer Efficacy

A comprehensive study evaluated the cytotoxicity of various thiazolidinone derivatives, including this compound. The study utilized the National Cancer Institute's 60-cell line screening protocol, revealing that this compound induced significant apoptosis in several cancer types, including leukemia and colorectal cancers .

Mechanistic Insights

Molecular docking studies have elucidated that this compound interacts with key proteins involved in cancer cell survival pathways. This interaction leads to the activation of pro-apoptotic signals and inhibition of anti-apoptotic factors, thus promoting cell death in malignant cells .

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